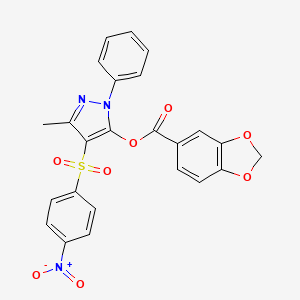

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate

Description

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate features a pyrazole core substituted with a 4-nitrobenzenesulfonyl group at the 4-position and a 2H-1,3-benzodioxole-5-carboxylate ester at the 5-position. Pyrazole derivatives are known for diverse pharmacological applications, including analgesic and anti-inflammatory effects .

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O8S/c1-15-22(36(31,32)19-10-8-18(9-11-19)27(29)30)23(26(25-15)17-5-3-2-4-6-17)35-24(28)16-7-12-20-21(13-16)34-14-33-20/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCBVAKQTOYXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 4-nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonylated pyrazole intermediate, which is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Coupling Reactions: Catalysts such as palladium and copper are often employed in coupling reactions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various sulfonamide derivatives .

Scientific Research Applications

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors, modulating their function. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to analogs with modifications in:

- Sulfonyl substituents: Nitro (NO₂) vs. methyl (CH₃) vs. unsubstituted benzenesulfonyl.

- Ester groups : Benzodioxole carboxylate vs. substituted benzoates (e.g., 2-chloro, 4-ethoxy).

Comparative Data Table

Note: Exact molecular weight inferred from analogs. Benzodioxole carboxylate likely increases oxygen content compared to benzoates.

Research Findings and Implications

Analogs with 4-methylbenzenesulfonyl (e.g., C263-0315) exhibit reduced polarity, which may improve membrane permeability but decrease metabolic resistance .

Ester Group Variations :

- The benzodioxole carboxylate in the target compound offers a rigid, oxygen-rich structure that may reduce oxidative metabolism compared to simpler benzoates (e.g., 2-chlorobenzoate in C263-0278) .

- Substituted benzoates (e.g., 4-ethoxy, 2,4-dimethoxy) introduce steric and electronic modifications. For instance, 2,4-dimethoxybenzoate (CAS 851094-09-2) enhances electron donation, possibly improving solubility and target affinity .

Biological Activity :

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate (referred to as "Compound X" for brevity) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound X, including its pharmacological effects, mechanisms of action, and relevant case studies.

Before delving into biological activities, it is essential to understand the chemical characteristics of Compound X:

| Property | Value |

|---|---|

| Molecular Formula | C27H25N3O8S |

| Molecular Weight | 551.57 g/mol |

| LogP | 4.0058 |

| Polar Surface Area | 111.853 Ų |

| Hydrogen Bond Acceptors | 14 |

These properties suggest a relatively lipophilic compound with multiple functional groups that may interact with various biological targets.

Biological Activity Overview

Compound X has been studied primarily for its potential antimicrobial and anticancer activities. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Compound X exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated potent antitubercular activity with minimal cytotoxicity, suggesting that modifications in the sulfonamide group can enhance biological efficacy .

Key Findings:

- Minimum Inhibitory Concentration (MIC): Compounds derived from similar scaffolds have shown MIC values ranging from 0.78 to >25 μg/mL against Mtb, indicating strong inhibitory potential .

- Selectivity Index: Compounds exhibited selectivity indices greater than 30, highlighting their low toxicity towards mammalian cells while maintaining efficacy against bacterial strains .

Anticancer Activity

In vitro studies have also suggested that Compound X may possess anticancer properties. The pyrazole ring and the nitrobenzenesulfonyl moiety are known to influence cell proliferation and apoptosis pathways.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. By targeting these pathways, Compound X may induce cell death in cancerous cells while sparing normal cells.

Case Studies

Several case studies have evaluated the biological activity of compounds structurally related to Compound X:

- Study on Antimycobacterial Activity:

- Cytotoxicity Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.